ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-oxo-4H-chromene-3-amido)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-oxo-4H-chromene-3-amido)thiophene-2-carboxylate is a complex organic compound with the molecular formula C19H14N2O5S2 and a molecular weight of 414.45
Preparation Methods
The synthesis of ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-oxo-4H-chromene-3-amido)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the chromene moiety, and the addition of the thiocyanate group. Specific synthetic routes and reaction conditions are often tailored to optimize yield and purity. Industrial production methods may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .
Chemical Reactions Analysis
ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-oxo-4H-chromene-3-amido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiocyanate group, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-oxo-4H-chromene-3-amido)thiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-oxo-4H-chromene-3-amido)thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chromene moiety may play a role in binding to specific sites, while the thiocyanate group can participate in nucleophilic or electrophilic reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and chromene-containing molecules. For example:
Ethyl 3-methyl-4-oxocrotonate: A related compound with a simpler structure but different reactivity.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-oxo-4H-chromene-3-amido)thiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-methyl-5-[(4-oxochromene-3-carbonyl)amino]-4-thiocyanatothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c1-3-25-19(24)16-10(2)15(27-9-20)18(28-16)21-17(23)12-8-26-13-7-5-4-6-11(13)14(12)22/h4-8H,3H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIXWGHDEZRSFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=COC3=CC=CC=C3C2=O)SC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.